REACTION_CXSMILES
|
[N+:1]([C:4]1[N:5]([CH2:9][CH2:10][N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:6]=[CH:7][N:8]=1)([O-])=O.[BH4-].[Na+]>CO.O.[Pd]>[O:14]1[CH2:15][CH2:16][N:11]([CH2:10][CH2:9][N:5]2[CH:6]=[CH:7][N:8]=[C:4]2[NH2:1])[CH2:12][CH2:13]1 |f:1.2|
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1N(C=CN1)CCN1CCOCC1
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.065 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added portion-wise
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled with an ice bath and after 30 mins
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The palladium is filtered through celite
|
Type
|
WASH
|
Details
|
washed with methanol (3×30 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between dichloromethane (100 mL) and water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with dichloromethane (5×50 mL+1 mL MeOH)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4) and solvent
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CCN1C(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |